molecular formula C6H2ClF2NO2 B1356933 1-Chloro-2,5-difluoro-4-nitrobenzene CAS No. 578-28-9

1-Chloro-2,5-difluoro-4-nitrobenzene

Cat. No. B1356933
CAS RN: 578-28-9
M. Wt: 193.53 g/mol
InChI Key: HBGYPLNIBDKWIK-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, which can provide insights into the properties and reactivity of 1-Chloro-2,5-difluoro-4-nitrobenzene. For instance, compounds with chloro, fluoro, and nitro substituents on a benzene ring are known to be important in the synthesis of various heterocyclic compounds and have significant importance in drug discovery .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the immobilization of multireactive building blocks on polymer supports followed by substitution and cyclization reactions . Another approach includes the electrochemical reduction of nitrobenzene derivatives to produce different organic compounds . Although the specific synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1-Chloro-2,5-difluoro-4-nitrobenzene would be characterized by the presence of electron-withdrawing groups such as chloro, nitro, and fluoro substituents. These groups would influence the electronic properties of the benzene ring and could affect the reactivity towards nucleophilic substitution reactions .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include nucleophilic substitution reactions where the halogen substituent is activated towards attack due to the presence of electron-withdrawing groups . The nitro group can also undergo reduction reactions, as seen in the electrochemical reduction of nitrobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2,5-difluoro-4-nitrobenzene would be influenced by its substituents. The presence of fluorine atoms would likely increase the compound's stability and resistance to nucleophilic attack, while the nitro group would contribute to its reactivity in reduction reactions . The chloro substituent would make the compound susceptible to further substitution reactions .

Scientific Research Applications

Synthesis of Novel Derivatives

1-Chloro-2,5-difluoro-4-nitrobenzene has been utilized in synthesizing new derivatives with potential applications. For example, Sipyagin et al. (2004) explored the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene. These derivatives were obtained through various nucleophilic substitution reactions and hold potential for further applications in heterocyclic chemistry (Sipyagin et al., 2004).

Microbial Degradation Studies

The compound has also been studied in the context of microbial degradation. Shah (2014) investigated the degradation of 1-chloro-4-nitrobenzene by a newly isolated bacterial strain, Pseudomonas acidovorans XII, demonstrating its potential use in bioremediation (Shah, 2014).

Chemical Reactions and Transformations

Blanksma and Fohr (2010) explored the reaction of 1-chloro-2-cyano-4-nitrobenzene with sodium glycolate and sodium glycerolate, leading to the replacement of the chlorine atom with various groups. This study highlights the chemical reactivity and potential applications in synthetic chemistry (Blanksma & Fohr, 2010).

Catalytic Synthesis Enhancements

The compound is also used in catalytic synthesis processes. For instance, Hui-ping (2005) reported the preparation of 1,2-dichloro-4-nitrobenzene by reacting 1-chloro-4-nitrobenzene with chlorine in a tower reactor. This method showed a higher yield compared to traditional flask reactors, indicating its efficiency in industrial applications (Hui-ping, 2005).

Electrochemical Applications

1-Chloro-2,5-difluoro-4-nitrobenzene is also relevant in the development of electrochemical sensors. Kingsford et al. (2018) designed an electrochemical sensor for 1-chloro-4-nitrobenzene using carbon nanohorns and β-cyclodextrin nanohybrids. This sensor showed high sensitivity and potential for environmental monitoring (Kingsford et al., 2018).

Crystallography and Molecular Studies

The compound has been studied for its crystallographic properties. Mossakowska and Wójcik (2007) analyzed the crystal structure of 1-chloro-2-nitrobenzene, providing insights into its molecular arrangement and potential implications for materials science (Mossakowska & Wójcik, 2007).

Isotopic Abundance Studies

Trivedi et al. (2016) explored the impact of biofield energy treatment on the isotopic abundance ratios in 1-chloro-3-nitrobenzene. This study contributes to understanding the altered isotope effects and its implications in various chemical and pharmaceutical processes (Trivedi et al., 2016).

Safety And Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-chloro-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYPLNIBDKWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577981
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,5-difluoro-4-nitrobenzene

CAS RN

578-28-9
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-2,5-difluorobenzene (31.7 g, 0.21 mol) was dissolved in sulfuric acid (110 ml) at −40° C., then a solution of sulfuric acid (20 ml) and nitric acid (30 ml) was added dropwise. The mixture was stirred for 1 hr while temperature slowly raised to 20° C. The product was forced to crystallize by mixing the reaction mixture with ice-water (500 ml), the yellow crystals were filtered, washed with cold water and dried in fume hood overnight. (38.0 g). 1H NMR (CDCl3, 300 MHz) 7.46 (1H, dd, J=9.8, 9.9 Hz), 7.96 (1H, dd, J=7.9, 7.9 Hz) ppm.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2,5-difluorobenzene (0.770 g, 5.18 mmol) in concd H2SO4 (8.0 mL) at 0° C., KNO3.(0.525 g, 5.19 mmol) was added in one lot. The resulting yellow solution was allowed to warm to room temperature and stirred overnight at room temperature. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum and the residue was dried further under vacuum to afford 0.845 g (85%) of title compound as a yellow liquid; 1H NMR (CDCl3) δ 7.43 (dd, 1H, J1=9.6 Hz, J2=6.0 Hz), 7.93 (t, 1H, J=7.2 Hz).
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
85%

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